Cas no 164104-49-8 ((2S,3S,11bS)-Dihydrotetrabenazine)
164104-49-8 structure
Product Name:(2S,3S,11bS)-Dihydrotetrabenazine
CAS-nummer:164104-49-8
MF:C19H29NO3
MW:319.438465833664
MDL:MFCD11113299
CID:110408
PubChem ID:44249892
Update Time:2025-04-18
(2S,3S,11bS)-Dihydrotetrabenazine Chemische en fysische eigenschappen
Naam en identificatie
-
- (2S,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol
- cis-(2,3)-Dihydrotetrabenazine
- 2H-Benzo[a]quinolizin-2-ol,1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-, (2S,3S,...
- 2H-Benzo[a]quinolizin-2-ol,1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-, (2S,3S,11bS)-
- TETRABENAZINE METABOLITE C
- (2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol
- 2H-Benzo[a]quinolizin-2-ol, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-, (2S,3S,11bS)-
- CHEBI:125503
- (-)-.ALPHA.-HTBN
- (2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
- ZB8VJ0T3SK
- CS-0024607
- BDBM50342819
- 2H-Benzo(a)quinolizin-2-ol, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-, (2S,3S,11bS)-
- 171598-74-6
- 2H-Benzo[a]quinolizin-2-ol, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-, [2S-(2,3,11b)]-; (2S,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol
- (-)-.ALPHA.-DIHYDROTETRABENAZINE
- trans (2,3)-Dihydro Tetrabenazine
- (2S,3S,11bS)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11bhexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
- Q27216124
- Rel-(2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
- UNII-ZB8VJ0T3SK
- AT21672
- CHEMBL507483
- (-)-alpha-Htbn
- J-019698
- BRD-K20151898-001-01-5
- AKOS022173163
- (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
- (-)-alpha-Dihydrotetrabenazine
- (2S,3S,11bS)-Dhtbz
- A907273
- SCHEMBL2755531
- 164104-49-8
- (2S,3S,11bS)-Dihydrotetrabenazine
- (2S,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo(a)quinolizin-2-ol
- DA-65964
-
- MDL: MFCD11113299
- Inchi: 1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m0/s1
- InChI-sleutel: WEQLWGNDNRARGE-XIRDDKMYSA-N
- LACHT: O[C@H]1C[C@H]2C3C=C(C(=CC=3CCN2C[C@@H]1CC(C)C)OC)OC
Berekende eigenschappen
- Exacte massa: 319.21487
- Monoisotopische massa: 319.215
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 4
- Complexiteit: 389
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 41.9A^2
- XLogP3: 3.2
Experimentele eigenschappen
- Dichtheid: 1.1±0.1 g/cm3
- Smeltpunt: 167-170°C
- Kookpunt: 457.8±45.0 °C at 760 mmHg
- Vlampunt: 230.7±28.7 °C
- PSA: 41.93
- Dampfdruk: 0.0±1.2 mmHg at 25°C
(2S,3S,11bS)-Dihydrotetrabenazine Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264处理后彻底清洗+P280戴防护手套/穿防护服/戴防护眼罩/戴防护面具+P305如果进入眼睛+P351用水小心冲洗几分钟+P338取出隐形眼镜(如果有)并且易于操作,继续冲洗+P337如果眼睛刺激持续+P313获得医疗建议/护理
- Veiligheidsinstructies: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2S,3S,11bS)-Dihydrotetrabenazine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029183605-1g |
(2S,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol |
164104-49-8 | 96% | 1g |
$1,104.94 | 2022-04-02 | |
| Chemenu | CM144521-1g |
(2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol |
164104-49-8 | 96% | 1g |
$1274 | 2021-08-05 | |
| TRC | D454905-10mg |
(2S,3S,11bS)-Dihydrotetrabenazine |
164104-49-8 | 10mg |
$184.00 | 2023-05-18 | ||
| TRC | D454905-25mg |
(2S,3S,11bS)-Dihydrotetrabenazine |
164104-49-8 | 25mg |
$391.00 | 2023-05-18 | ||
| TRC | D454905-50mg |
(2S,3S,11bS)-Dihydrotetrabenazine |
164104-49-8 | 50mg |
$758.00 | 2023-05-18 | ||
| TRC | D454905-100mg |
(2S,3S,11bS)-Dihydrotetrabenazine |
164104-49-8 | 100mg |
$ 1800.00 | 2023-09-07 | ||
| Chemenu | CM144521-1g |
(2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol |
164104-49-8 | 96% | 1g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | D573027-5g |
(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol |
164104-49-8 | 97% | 5g |
$1940 | 2025-02-19 | |
| eNovation Chemicals LLC | D573027-10g |
(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol |
164104-49-8 | 97% | 10g |
$3240 | 2025-02-19 | |
| eNovation Chemicals LLC | D573027-1g |
(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-ol |
164104-49-8 | 97% | 1g |
$645 | 2025-02-19 |
(2S,3S,11bS)-Dihydrotetrabenazine Gerelateerde literatuur
-
1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
2. Diterpenoids
164104-49-8 ((2S,3S,11bS)-Dihydrotetrabenazine) Gerelateerde producten
- 1065193-59-0((+)-9-deMe-DTBZ)
- 113627-25-1(cis (2,3)-Dihydro Tetrabenazine)
- 483-17-0(Cephaeline)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Aanbevolen leveranciers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
CN Leverancier
Reagentie
Changzhou Guanjia Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Goudlid
CN Leverancier
Bulk
Yunnanjiuzhen
Goudlid
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk